molecular formula C22H17BrN4OS2 B7726808 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone

1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone

Cat. No.: B7726808
M. Wt: 497.4 g/mol
InChI Key: YIHSBVYMNZCBSJ-UHFFFAOYSA-N
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Description

1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a dimethylpyrrole ring, and a triazolobenzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the 4-bromophenyl-2,5-dimethylpyrrole intermediate, which is then coupled with the triazolobenzothiazole moiety through a series of reactions involving halogenation, nucleophilic substitution, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone
  • [1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

Uniqueness

Compared to similar compounds, 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering opportunities for the development of new materials and therapeutic agents .

Properties

IUPAC Name

1-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4OS2/c1-13-11-17(14(2)26(13)16-9-7-15(23)8-10-16)19(28)12-29-21-24-25-22-27(21)18-5-3-4-6-20(18)30-22/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHSBVYMNZCBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)CSC3=NN=C4N3C5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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